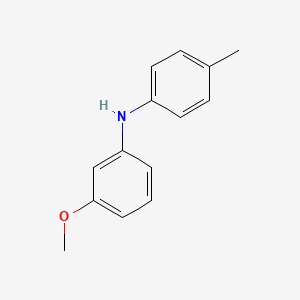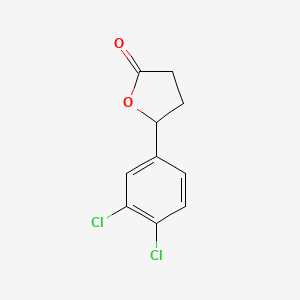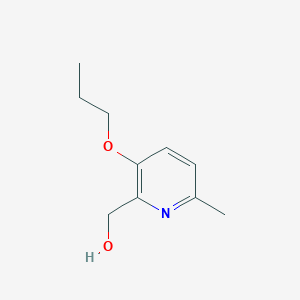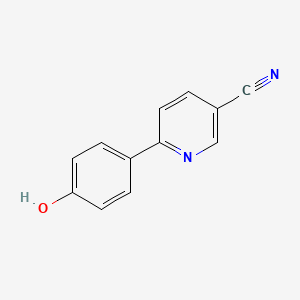
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde
概要
説明
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their diverse biological activities and are widely found in nature, particularly in plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of salicylaldehyde with an appropriate diene in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-hydroxy-3,4-dihydro-2H-chromene-7-carboxylic acid.
Reduction: 6-hydroxy-3,4-dihydro-2H-chromene-7-methanol.
Substitution: Various ethers or esters depending on the substituent used.
科学的研究の応用
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde
- 6-chloro-2-oxo-2H-chromene-4-carbaldehyde
- 7-hydroxy-4-methyl-2-oxo-2H-chromene
Uniqueness
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
特性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c11-6-8-5-10-7(4-9(8)12)2-1-3-13-10/h4-6,12H,1-3H2 |
InChIキー |
NUZWMRNNUMXLMS-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=C(C=C2OC1)C=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
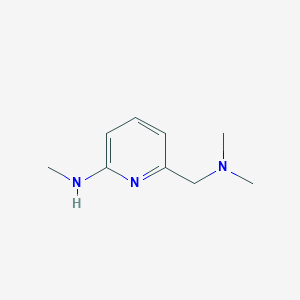
![2-[2-(4-bromophenyl)ethyl]benzoic Acid](/img/structure/B8716453.png)
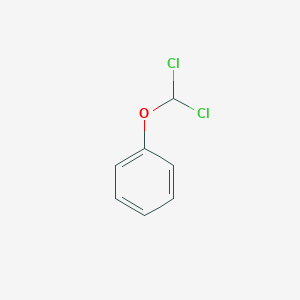
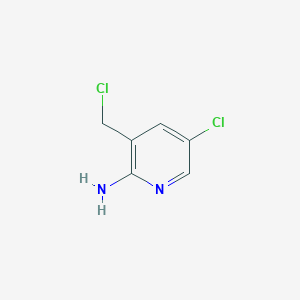
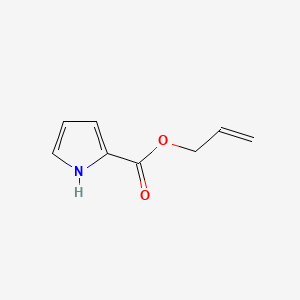
![2-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B8716488.png)
